molecular formula C10H12O3 B1405086 [4-(Oxetan-3-yloxy)-phenyl]-methanol CAS No. 1780449-65-1

[4-(Oxetan-3-yloxy)-phenyl]-methanol

Cat. No.: B1405086
CAS No.: 1780449-65-1
M. Wt: 180.2 g/mol
InChI Key: AZHPOLXFEFDJSD-UHFFFAOYSA-N
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Description

[4-(Oxetan-3-yloxy)-phenyl]-methanol: is an organic compound characterized by the presence of an oxetane ring attached to a phenyl group through an ether linkage, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxetan-3-yloxy)-phenyl]-methanol typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

    Attachment to the Phenyl Group: The oxetane ring is then attached to the phenyl group through an ether linkage.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Oxetan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated sulfuric acid for nitration, bromine for bromination, and chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(Oxetan-3-yloxy)-phenyl]-methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique structural features contribute to the desirable properties of these materials, including improved mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of [4-(Oxetan-3-yloxy)-phenyl]-methanol is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(oxetan-3-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHPOLXFEFDJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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